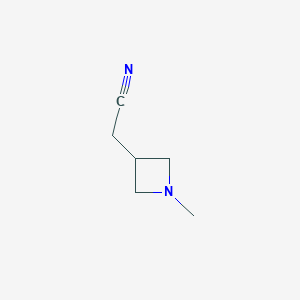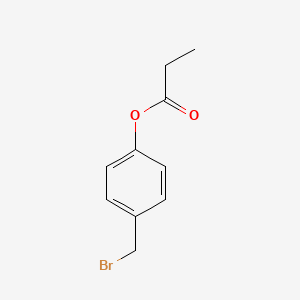
2-Hydroxyoxolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxydihydrofuran-3(2H)-one is a heterocyclic organic compound with a furan ring structure It is characterized by the presence of a hydroxyl group and a ketone group, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydihydrofuran-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-α,β-unsaturated ketones with sulfur ylides. This reaction typically proceeds with the formation of a trans isomer as the principal product . Another method involves the reaction of substituted 2-arylidenepropane-1,3-diones with pyridinium ylides, yielding a broad range of 2,3-dihydrofurans .
Industrial Production Methods
Industrial production of 2-Hydroxydihydrofuran-3(2H)-one often involves the use of catalytic processes to ensure high yields and purity. The specific conditions and catalysts used can vary depending on the desired scale and application. For instance, the use of pyridinium ylides generated in situ from pyridinium salts and 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxydihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Hydroxydihydrofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxydihydrofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
2-Hydroxydihydrofuran-3(2H)-one can be compared with other similar compounds, such as:
2-Methylene-2,3-dihydrofuran-3-ones: These compounds have a similar furan ring structure but differ in the presence of a methylene group instead of a hydroxyl group.
2,3-Dihydro-Furo[3,2-h]quinolines: These compounds are of interest as inhibitors of aldose reductase and antimalarial agents.
Propriétés
Numéro CAS |
214121-89-8 |
|---|---|
Formule moléculaire |
C4H6O3 |
Poids moléculaire |
102.09 g/mol |
Nom IUPAC |
2-hydroxyoxolan-3-one |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h4,6H,1-2H2 |
Clé InChI |
JQIIGVQREAWZBF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B13032938.png)

![tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13032953.png)

![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)



![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)
![3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid](/img/structure/B13032987.png)


